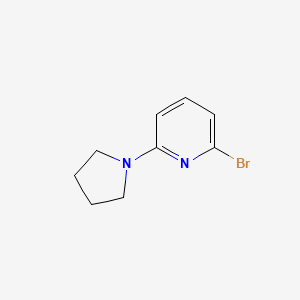

2-Bromo-6-(pyrrolidin-1-yl)pyridine

説明

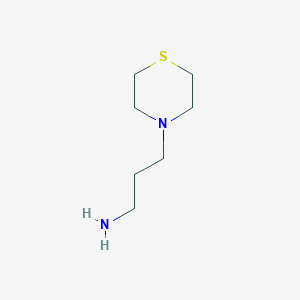

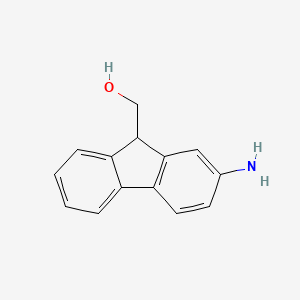

The compound of interest, 2-Bromo-6-(pyrrolidin-1-yl)pyridine, is a brominated pyridine derivative that incorporates a pyrrolidinyl substituent. While the specific compound is not directly studied in the provided papers, related brominated pyridine derivatives and their interactions with various substituents have been extensively researched. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds, which can be extrapolated to understand this compound.

Synthesis Analysis

The synthesis of brominated pyridine derivatives often involves electrophilic halogenation or carbon-carbon coupling reactions. For instance, the synthesis of 2,6-bis(4-halopyrazolyl)pyridines was achieved through electrophilic halogenation of 2,6-bis(pyrazol-1-yl)pyridine . Similarly, carbon-carbon coupling played a vital role in synthesizing novel pyridine derivatives, as demonstrated by the creation of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . These methods could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is often characterized using X-ray diffraction, spectroscopic techniques, and computational methods like density functional theory (DFT). For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single-crystal X-ray diffraction, revealing insights into the compound's geometry and intermolecular interactions . These techniques could be employed to determine the molecular structure of this compound and understand its solid-state properties.

Chemical Reactions Analysis

Brominated pyridine derivatives can undergo various chemical reactions, including cyclization, bromination, and complex formation with metal ions. For instance, 3-bromoimidazo[1,2-a]pyridines were obtained from α-bromoketones and 2-aminopyridine via one-pot tandem cyclization/bromination . The formation of metal complexes with brominated pyridine derivatives, such as iron(II) complexes, has also been reported, which exhibit interesting spin-transition properties . These reactions highlight the reactivity of brominated pyridine derivatives and could guide the exploration of chemical reactions involving this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives, such as their spin-transition behavior, spectroscopic characteristics, and nonlinear optical properties, have been studied. For example, iron(II) complexes of 2,6-bis(4-halopyrazolyl)pyridines displayed thermal and light-induced spin-transitions influenced by polymorphism . The nonlinear optical properties of certain brominated pyridine derivatives were found to be greater than urea, indicating potential applications in materials science . These properties are crucial for understanding the behavior of this compound in various applications.

科学的研究の応用

Synthesis of Heterocyclic Compounds

"2-Bromo-6-(pyrrolidin-1-yl)pyridine" serves as a pivotal intermediate in the synthesis of diverse heterocyclic compounds, showcasing its versatility in organic synthesis. For instance, its utilization in creating novel 4-pyrrolidin-3-cyanopyridine derivatives, which were subsequently evaluated for their antimicrobial activity, underlines its significance in developing new therapeutic agents. These derivatives exhibited promising activity against a range of aerobic and anaerobic bacteria, highlighting the compound's potential in antimicrobial research (Bogdanowicz et al., 2013).

Crystal and Molecular Structure Analysis

The compound's role extends to the crystal and molecular structure analysis, where it contributes to understanding the solid-state properties of related molecules. For example, the study of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine emphasizes the importance of "this compound" in elucidating molecular geometry and intermolecular interactions within crystal structures (Rodi et al., 2013).

Catalytic Applications in Ethylene Oligomerization

Further expanding its application spectrum, "this compound" derivatives have found use in catalysis, particularly in ethylene oligomerization. Nickel(II) complexes derived from related pyrazolylpyridines demonstrated significant activity in producing butenes, with the structure of the complex and reaction conditions playing a critical role in the catalytic performance. This finding opens avenues for the compound's application in industrial catalysis and polymer production (Nyamato et al., 2016).

Photoinduced Tautomerization Studies

The compound also plays a pivotal role in the study of photochemical processes, such as photoinduced tautomerization. Investigations into derivatives of "this compound" have shed light on the photoreactions and excited-state processes of related molecules, providing valuable insights into their photophysical properties and potential applications in photochemistry and molecular electronics (Vetokhina et al., 2012).

Safety and Hazards

2-Bromo-6-(pyrrolidin-1-yl)pyridine is classified as harmful if swallowed or inhaled, and it may cause respiratory irritation . It can cause serious eye irritation and skin irritation, and it is harmful in contact with skin . Therefore, it is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

作用機序

Mode of Action

It is known that pyrrolidine derivatives can interact with various biological targets, potentially leading to a variety of physiological effects .

Pharmacokinetics

As such, the impact of these properties on the bioavailability of the compound is currently unknown .

Action Environment

It is known that factors such as temperature, ph, and the presence of other chemicals can influence the action of many compounds .

特性

IUPAC Name |

2-bromo-6-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOWJDJNPISFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573067 | |

| Record name | 2-Bromo-6-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

230618-41-4 | |

| Record name | 2-Bromo-6-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)

![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)